Landiolol, (2R,4S)-
Description
Historical Trajectory of Ultra-Short-Acting β1-Adrenergic Receptor Antagonist Development
The development of β-adrenergic blockers, commonly known as beta-blockers, represents a monumental achievement in cardiovascular pharmacology. nih.gov The journey began in the mid-20th century with the synthesis of the first beta-blocker, pronethalol, in the early 1960s, which, despite its clinical utility, was soon replaced by propranolol (B1214883) due to safety concerns. wikipedia.orgnih.gov This first generation of beta-blockers was non-selective, meaning they blocked both β1 and β2 receptors. revespcardiol.org
The quest for greater receptor specificity led to the development of second-generation, or cardioselective, beta-blockers like atenolol (B1665814) and metoprolol, which preferentially block β1-receptors located primarily in the heart. revespcardiol.orgmdpi.com This selectivity offered a significant advantage by minimizing side effects associated with β2-receptor blockade, such as bronchoconstriction. bpac.org.nz
The evolution continued with the third generation of beta-blockers, which possessed additional vasodilating properties. revespcardiol.org However, a critical need remained for beta-blockers with a rapid onset and a very short duration of action, particularly in acute and surgical settings where precise and titratable heart rate control is paramount. nih.gov This led to the development of ultra-short-acting β1-adrenergic receptor antagonists.
Esmolol (B25661) was a pioneering drug in this class, characterized by its rapid metabolism by esterases in red blood cells. nih.gov Building on this concept, researchers sought to develop agents with even more favorable pharmacokinetic and pharmacodynamic profiles. This endeavor culminated in the synthesis of Landiolol (B1674458). google.com Developed in Japan, Landiolol hydrochloride is an ultra-short-acting beta-1 blocker with a half-life of approximately four minutes. Its development was driven by the need for a highly cardioselective agent that could be used for the emergency treatment of tachycardia and for better heart rate control during surgery. jst.go.jp
Position of Landiolol, (2R,4S)-, within Advanced Chemical Pharmacology
Landiolol, and specifically its (2R,4S)- isomer, holds a distinct and advanced position in chemical pharmacology due to its unique structural and functional characteristics. It is a highly selective β1-adrenergic receptor antagonist, exhibiting a significantly greater affinity for β1 receptors over β2 receptors. wikipedia.orgpreprints.org This high cardioselectivity is a key feature that distinguishes it from many other beta-blockers. oup.com
The chemical structure of Landiolol, [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate, is integral to its function. wikipedia.org The molecule possesses two chiral centers, and the (2R,4S)- configuration is the specific enantiomer utilized for its therapeutic effects. swissmedic.chgeneesmiddeleninformatiebank.nl This stereospecificity is crucial, as different isomers of a drug can have vastly different pharmacological activities. The pure S-enantiomer structure of landiolol is believed to contribute to fewer hypotensive side effects compared to other β-blockers. wikipedia.orgnewdrugapprovals.org
Its ultra-short duration of action is attributed to its rapid hydrolysis by plasma and liver esterases into an inactive metabolite. wikipedia.orgresearchgate.net This rapid metabolism allows for precise control over its effects, which can be quickly terminated by discontinuing its administration. ncats.io This characteristic is particularly valuable in critical care and surgical settings. nih.gov
Compared to its predecessor, esmolol, landiolol exhibits several advantageous properties. It has a higher cardioselectivity and a more potent negative chronotropic (heart rate-lowering) effect, with a less pronounced negative inotropic (contractility-reducing) effect. oup.comresearchgate.net
Overview of Key Academic Research Domains for the Chemical Compound
The unique properties of Landiolol, (2R,4S)-, have made it a subject of extensive academic research across various domains:
Cardiovascular Research: A primary focus of research is its application in managing various tachyarrhythmias, including atrial fibrillation and atrial flutter. preprints.orgmdpi.com Studies have investigated its efficacy in controlling heart rate in patients with heart failure, both with reduced and preserved ejection fractions. mdpi.com Its role in the prevention and management of postoperative atrial fibrillation following cardiac and non-cardiac surgeries is another significant area of investigation. mdpi.comclinicaltrials.gov
Sepsis and Critical Care: There is growing interest in the potential therapeutic effects of Landiolol in septic shock. researchgate.netclinicaltrials.eu Research in this area explores its ability to control tachycardia, a common complication of sepsis, and its potential to improve cardiac function and microcirculation in critically ill patients. clinicaltrials.eu
Surgical and Anesthetic Research: The use of Landiolol for perioperative heart rate control is a well-established area of study. jst.go.jp Research focuses on its ability to attenuate the hemodynamic stress response to surgical stimuli, such as tracheal intubation and extubation. jst.go.jp
Pharmacology and Drug Development: Ongoing research continues to explore the detailed pharmacological profile of Landiolol. This includes comparative studies with other beta-blockers like esmolol to further elucidate their differential effects on cardiac function and electrophysiology. researchgate.netoatext.comjst.go.jp The development of new formulations and delivery methods is also an active area of research. google.com
Oncology Research: Emerging research is investigating the potential of beta-blockers, including Landiolol, to reduce cancer recurrence after surgery. The hypothesis is that by mitigating the perioperative stress response, which can promote cancer cell dissemination, Landiolol may improve long-term outcomes for cancer patients.
Interactive Data Tables
Chemical Properties of Landiolol, (2R,4S)-
| Property | Value |
| IUPAC Name | [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |
| Molecular Formula | C25H39N3O8 |
| Molecular Weight | 509.6 g/mol |
| Stereochemistry | (2R,4S)-isomer |
| Physical State | White crystalline powder (as hydrochloride salt) swissmedic.ch |
| Solubility | Very soluble in water (as hydrochloride salt) swissmedic.ch |
Pharmacokinetic Profile of Landiolol
| Parameter | Value |
| Onset of Action | Rapid wikipedia.org |
| Elimination Half-life | Approximately 4 minutes wikipedia.orgresearchgate.net |
| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterases and liver carboxylesterases to an inactive metabolite. wikipedia.orgresearchgate.net |
| Excretion | Primarily renal fda.gov |
Properties
CAS No. |
144256-26-8 |
|---|---|
Molecular Formula |
C25H39N3O8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22-/m1/s1 |
InChI Key |
WMDSZGFJQKSLLH-IFMALSPDSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Engineering of Landiolol, 2r,4s
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Landiolol (B1674458) reveals key strategic disconnections that simplify the complex structure into more readily available starting materials. The molecule's structure contains several functional groups amenable to cleavage, including an ester, an amide, an ether, and a β-amino alcohol.
Identification of Precursor Molecules
The primary disconnection strategy involves breaking the β-amino alcohol linkage. This cleavage yields an amine and an epoxide as the key intermediates. Further disconnection of the ether bond within the epoxide intermediate leads to a substituted phenol (B47542) and an epoxypropane derivative. Finally, cleaving the ester bond in the phenolic component reveals a carboxylic acid and an alcohol.
This stepwise analysis identifies the following key precursor molecules for the synthesis of Landiolol:
3-(4-hydroxyphenyl)propanoic acid : This molecule forms the core phenylpropanoic acid backbone. chemicalbook.com
A chiral glycerol (B35011) derivative : This serves as the source for the (4S)-stereocenter, often protected as a 2,2-dimethyl-1,3-dioxolane (B146691). guidechem.comchemicalbook.com
A chiral epoxide : This introduces the (2R)-stereocenter. Common precursors include (S)-epoxybromopropane or (S)-glycidyl nosylate. google.com
N-(2-aminoethyl)morpholine-4-carboxamide : This provides the morpholine-containing side chain. google.comlookchem.com
Table 1: Key Precursor Molecules in Landiolol Synthesis
| Precursor Molecule | Role in Landiolol Structure |
| 3-(4-hydroxyphenyl)propanoic acid | Forms the phenylpropanoic acid backbone. chemicalbook.com |
| Chiral glycerol derivative (e.g., (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol) | Source of the (4S)-stereocenter. guidechem.comchemicalbook.com |
| Chiral epoxide (e.g., (S)-epibromohydrin, (S)-glycidyl nosylate) | Introduces the (2R)-stereocenter. google.com |
| N-(2-aminoethyl)morpholine-4-carboxamide | Provides the morpholine-containing side chain. google.comlookchem.com |
Cleavage of Key Functional Groups (Ester, Amide, Ether, β-Amino Alcohol)
The retrosynthetic strategy hinges on the sequential disconnection of the principal functional groups within the Landiolol molecule.
β-Amino Alcohol Disconnection : The bond between the secondary alcohol and the amine is a primary target for disconnection, leading to an epoxide and an amine. This is a common and effective strategy in the synthesis of β-blockers.
Ether Disconnection : The ether linkage connecting the propanol (B110389) side chain to the phenyl ring is another key disconnection point. This simplifies the molecule into a phenolic component and a three-carbon epoxide unit.
Ester Disconnection : The ester group is readily disconnected to yield a carboxylic acid and an alcohol. This is a standard retrosynthetic step.
Amide Disconnection : While less commonly the primary disconnection, the amide bond can also be cleaved to simplify the side chain precursor.
Stereoselective Synthesis Approaches for Landiolol, (2R,4S)-
The presence of two stereocenters in Landiolol requires a high degree of stereocontrol during synthesis to ensure the formation of the correct (2R,4S)- isomer. guidechem.comgeneesmiddeleninformatiebank.nl Various stereoselective approaches have been developed to achieve this.
Chiral Source Utilization in Synthesis Pathways
A prevalent strategy for establishing the stereochemistry of Landiolol is the use of chiral starting materials, often referred to as the chiral pool approach. This method leverages naturally occurring or readily available enantiomerically pure compounds to introduce the desired chirality.
Multi-Step Chemical Synthesis Including Esterification and Amination
The forward synthesis of Landiolol involves a multi-step sequence that typically includes esterification and amination reactions. chemicalbook.comchemicalbook.com
A common synthetic route begins with the esterification of 3-(4-hydroxyphenyl)propionic acid with a protected chiral glycerol derivative, such as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, to form the ester linkage. chemicalbook.com This is followed by the etherification of the phenolic hydroxyl group with a chiral epoxide, like (S)-epibromohydrin, in the presence of a base. chemicalbook.comgoogle.com
The final key step is the nucleophilic ring-opening of the resulting epoxide by N-(2-aminoethyl)morpholine-4-carboxamide. chemicalbook.comgoogle.com This amination step forms the β-amino alcohol moiety and completes the Landiolol backbone. The reaction is often carried out in a suitable solvent such as isopropanol. google.com
Table 2: General Synthetic Steps for Landiolol
| Step | Reaction | Reactants | Product |
| 1 | Esterification | 3-(4-hydroxyphenyl)propionic acid and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate |
| 2 | Etherification | The product from Step 1 and (S)-epibromohydrin | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2,3-epoxypropoxy)phenyl)propanoate |
| 3 | Amination | The product from Step 2 and N-(2-aminoethyl)morpholine-4-carboxamide | Landiolol, (2R,4S)- |
Role of Specific Catalysts (e.g., Cobalt Salen) in Enantioselective Steps
To circumvent the high cost of chiral epoxides, enantioselective catalytic methods have been developed. A notable approach involves the kinetic resolution of a racemic epoxide using a chiral catalyst. google.com
One such process utilizes a cobalt-based salen catalyst, specifically (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt, to enantioselectively open racemic epichlorohydrin. google.comgoogle.com In this reaction, the catalyst promotes the preferential reaction of one enantiomer of the epoxide with the phenolic starting material, leaving the other enantiomer unreacted. google.com This allows for the synthesis of the desired (R)-epoxide intermediate with high enantiomeric excess. google.comgoogle.com The catalyst can be activated by a polar compound like 4-nitrobenzoic acid. google.comnewdrugapprovals.org This catalytic approach offers a more cost-effective and efficient route to the chiral epoxide intermediate required for Landiolol synthesis. google.com
Process Optimization for Research and Scalability
Optimizing the synthetic route for Landiolol is crucial for both research-scale investigations and potential large-scale production. Key areas of focus include accelerating reaction rates and developing efficient, non-chromatographic purification methods.
The synthesis of Landiolol involves several key steps, including etherification and esterification reactions. To improve the efficiency of these transformations, phase transfer catalysis (PTC) has been employed. PTC is a valuable technique in organic synthesis for facilitating reactions between reactants in immiscible phases. In the context of Landiolol synthesis, a phase transfer catalyst can shorten reaction times. researchgate.net
One of the critical steps in certain synthetic routes to Landiolol is the reaction of a phenolic precursor with a chiral epoxide. The use of an inorganic base and an ionic inorganic catalyst, such as potassium iodide, in a polar solvent facilitates this reaction. google.com While not explicitly detailed as phase transfer catalysis in all literature, the principles of facilitating reactions between different phases to enhance kinetics are apparent. For instance, the etherification of 3-(4-hydroxyphenyl)propionic acid with (2,2-dimethyl-1,3-dioxolan-4S)-methyl chloride can be conducted in the presence of a phase transfer catalyst, potassium hydroxide, and potassium carbonate. nih.gov This approach has been shown to be effective, with reaction completion monitored over 7 to 8 hours. nih.gov
For research-scale synthesis, avoiding time-consuming and solvent-intensive chromatographic purification is highly desirable. Several non-chromatographic methods, primarily crystallization and liquid-liquid extraction, have been effectively utilized for the purification of (2R,4S)-Landiolol and its hydrochloride salt.
Crystallization has proven to be a highly effective method for obtaining Landiolol hydrochloride with high enantiomeric purity. A described procedure involves dissolving the crude product in isopropanol, followed by the addition of isopropanolic hydrochloric acid. newdrugapprovals.org The solvent is then evaporated, and the residue is crystallized from acetone (B3395972). newdrugapprovals.org This process yields a white solid with an impressive enantiomeric purity of 99.8%. newdrugapprovals.org
Another method focuses on obtaining a specific polymorphic form (γ-crystalline form) of Landiolol hydrochloride. This involves dissolving the crude product in acetone, treating it with activated carbon, and then inducing crystallization by cooling to below 10°C for 2 hours. google.com This procedure results in a high yield of 82.2%. google.com
Liquid-liquid extraction is another key non-chromatographic technique employed in the purification of Landiolol. This method is particularly useful for removing impurities based on their differential solubility in immiscible liquid phases. For instance, after a reaction, an aqueous work-up followed by extraction with an organic solvent like ethyl acetate (B1210297) can be used to separate the desired product from water-soluble byproducts and reagents. nih.govmdpi.com In one documented procedure, plasma samples containing Landiolol were subjected to liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v) prior to analysis. nih.gov While this is for an analytical application, the principle can be applied to the purification of research batches.
The table below summarizes key aspects of these non-chromatographic purification techniques for Landiolol.
| Purification Method | Key Reagents/Solvents | Conditions | Outcome | Reference |
| Crystallization | Isopropanol, Isopropanolic HCl, Acetone | Evaporation of isopropanol, crystallization from acetone at 25°C for 12h. | 99.8% enantiomeric purity. | newdrugapprovals.org |
| Crystallization (γ-form) | Acetone, Activated Carbon | Reflux for 15 minutes, hot filtration, cooling below 10°C for 2 hours. | 82.2% yield of the γ-crystalline form. | google.com |
| Liquid-Liquid Extraction | Ethyl Acetate, Water | Extraction at controlled pH (e.g., pH 2-5). | Separation from water-soluble impurities. | googleapis.com |
| Liquid-Liquid Extraction | Diethyl Ether:Dichloromethane (60:40, v/v) | Extraction from aqueous phase. | Effective for sample clean-up prior to analysis. | nih.gov |
Application of Phase Transfer Catalysis for Enhanced Reaction Kinetics
Control and Analysis of Stereoisomeric Purity
The pharmacological activity of Landiolol is highly dependent on its stereochemistry, with the (2R,4S)-isomer being the active entity. Therefore, rigorous control and analysis of stereoisomeric purity are paramount to ensure the quality of the final product.
The primary optical isomer impurity that needs to be monitored during the synthesis of (2S, 4S)-Landiolol hydrochloride is the (4S, 2R) isomer. google.com Traditional methods like monitoring specific rotation are considered too rough and cannot accurately determine the content of this specific impurity. google.comnih.gov Consequently, more sophisticated and sensitive analytical techniques are required.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely adopted method for the separation and quantification of Landiolol's stereoisomers. geneesmiddeleninformatiebank.nl One method employs a chiral column with silica (B1680970) gel coated with cellulose (B213188) tris(4-methylbenzoate) as the stationary phase. geneesmiddeleninformatiebank.nl The mobile phase consists of n-hexane, isopropanol, and diethylamine. geneesmiddeleninformatiebank.nl This method can achieve a separation degree of 1.5-3.9 between the desired isomer and its impurities, which meets pharmacopoeial requirements. geneesmiddeleninformatiebank.nl Another approach involves derivatization with agents like GITC or FLEC, which enhances the physicochemical differences between the isomers, allowing for their separation by a standard HPLC method. google.com
Ultra-Performance Convergence Chromatography (UPC²) represents a more advanced technique for the analysis of Landiolol's stereoisomers. This method utilizes supercritical CO₂ as the main mobile phase, mixed with a co-solvent like a methanol/n-butyl alcohol/acetonitrile mixture with a small amount of ammonia (B1221849) water. mdpi.com Separation is achieved on a chiral column, such as the Daicel CHIRALPAK® IF. mdpi.com UPC² offers high resolution and sensitivity for detecting the various stereoisomers.
The table below provides an overview of the analytical methodologies for monitoring the stereoisomeric purity of Landiolol.
| Analytical Method | Column/Stationary Phase | Mobile Phase/Conditions | Detection | Key Findings | Reference |
| Chiral HPLC | Silica gel with cellulose tris(4-methylbenzoate) | n-hexane-isopropanol-diethylamine | UV (200-240 nm) | Separation degree of 1.5-3.9 for isomers. | geneesmiddeleninformatiebank.nl |
| HPLC with Derivatization | Not specified | Not specified | UV (e.g., 250 nm) | Separation of (4S, 2S) and (4S, 2R) isomers with a resolution of 2.5-3.5. | google.com |
| UPC² | Daicel CHIRALPAK® IF (150 mm × 4.6 mm, 3 μm) | Supercritical CO₂, Methanol/n-butyl alcohol/acetonitrile (1:1:1, v/v) + 0.5% NH₃·H₂O | UV (223 nm) | LOD for (S,R)-isomer: 0.3 mg/L; Linearity: 2-300 mg/L. | mdpi.com |
Molecular Pharmacology and Receptor Interaction Dynamics of Landiolol, 2r,4s
β1-Adrenergic Receptor Antagonism at the Molecular Level
Competitive Inhibition Mechanisms with Endogenous Catecholamines (Adrenaline, Noradrenaline)
Landiolol (B1674458) functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the myocardium. nih.govdrugbank.comresearchgate.netpatsnap.com It directly competes with endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), for binding sites on these receptors. nih.govresearchgate.netpreprints.orgnih.gov By occupying these receptors, landiolol prevents catecholamines from initiating their signaling cascade, thereby inhibiting their positive chronotropic (heart rate) and inotropic (contractility) effects. drugbank.comoup.commdpi.com This competitive inhibition is reversible, and the degree of blockade depends on the relative concentrations of landiolol and the catecholamines. medscape.com
Downstream Intracellular Signaling Pathway Modulation (Gs Protein, Cyclic AMP)
The binding of catecholamines to β1-adrenergic receptors typically activates a stimulatory G-protein (Gs). nih.govdrugbank.comresearchgate.netpreprints.org This activation, in turn, stimulates the enzyme adenylyl cyclase to produce the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govdrugbank.compreprints.orgresearchgate.net Increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. nih.govpreprints.orgbham.ac.uk
Landiolol, by blocking the β1-receptor, interrupts this signaling pathway at its origin. nih.govpreprints.org This blockade prevents the activation of the Gs protein and subsequently reduces the production of cAMP. nih.govdrugbank.compreprints.orgresearchgate.net The resulting decrease in PKA activity leads to a reduction in the phosphorylation of its target proteins, ultimately causing a decrease in heart rate and myocardial contractility. nih.govpreprints.org
Influence on Ion Channel Activities (If, INa) through β1-Receptor Blockade
The effects of landiolol on cardiac ion channels are primarily indirect, resulting from its blockade of β1-adrenergic receptors and the subsequent modulation of intracellular signaling.
Funny Current (If): The 'funny' current (If), carried by both sodium and potassium ions, plays a crucial role in the pacemaker activity of the sinoatrial node. nih.govresearchgate.net Catecholamine stimulation of β1-receptors increases If activity, leading to a faster heart rate. Landiolol, by blocking these receptors and reducing cAMP levels, indirectly decreases the activity of the If current, contributing to its negative chronotropic effect. nih.govresearchgate.net
Sodium Current (INa): The fast inward sodium current (INa) is responsible for the rapid depolarization phase of the cardiac action potential. nih.govresearchgate.net Catecholamines can enhance this current. By competitively blocking β1-receptors, landiolol indirectly reduces the stimulatory effects of catecholamines on INa, leading to a decreased rate of rise of the action potential and reduced myocardial excitability. nih.govresearchgate.net Some research indicates that landiolol does not possess direct sodium channel antagonistic properties. wikipedia.org
Examination of Intrinsic Sympathomimetic and Membrane-Stabilizing Activity in In Vitro Systems
Intrinsic Sympathomimetic Activity (ISA): In vitro studies have consistently shown that landiolol does not exhibit intrinsic sympathomimetic activity (ISA). wikipedia.orggeneesmiddeleninformatiebank.nlamomed.comdrugbank.comoup.comaop-health.com This means that landiolol itself does not partially stimulate the β-receptors it blocks. However, some research suggests that at high concentrations, landiolol may exhibit a very slight partial agonistic effect, or biased agonism, through a β-arrestin signaling pathway, which could be cardioprotective. researchgate.netmdpi.com
Membrane-Stabilizing Activity (MSA): Landiolol is also devoid of membrane-stabilizing activity, a property seen in some other β-blockers that relates to their ability to inhibit the cardiac action potential in a manner similar to local anesthetics. wikipedia.orggeneesmiddeleninformatiebank.nlamomed.comdrugbank.comoup.comaop-health.com This lack of MSA contributes to its favorable safety profile, particularly concerning its effects on myocardial contractility. wikipedia.org
Pharmacological Differentiation from Esmolol (B25661) and Other β-Adrenergic Receptor Blockers at the Molecular Level
Landiolol can be distinguished from other β-blockers, particularly esmolol, based on several key molecular and pharmacological characteristics.
Receptor Selectivity: Landiolol demonstrates significantly higher β1-selectivity compared to esmolol. researchgate.netmdpi.commdpi.comoup.com The β1/β2 selectivity ratio for landiolol is reported to be approximately 255, whereas for esmolol it is around 33. mdpi.com This high cardioselectivity means landiolol has a more targeted effect on the heart with less potential for β2-mediated side effects. researchgate.netmdpi.commdpi.com
Potency: In vivo studies have shown landiolol to be approximately nine times more potent in its β-blocking activity than esmolol. researchgate.netmdpi.com
Negative Inotropic Effect: Due to its high β1-selectivity and lack of direct effects on ion channels, landiolol exhibits a less pronounced negative inotropic (contractility-reducing) effect compared to esmolol. nih.govoatext.commedchemexpress.comresearchgate.net
Pharmacochaperoning Activity: Unlike esmolol, landiolol does not promote the re-expression of β-receptors on the cell surface, a phenomenon known as pharmacochaperoning. wikipedia.orgresearchgate.net This lack of a chaperoning effect may reduce the likelihood of drug tolerance and rebound effects upon discontinuation. researchgate.net
Interactive Data Table: Comparison of Landiolol and Esmolol
| Feature | Landiolol, (2R,4S)- | Esmolol |
|---|---|---|
| β1/β2 Selectivity Ratio | 255:1 mdpi.com | 33:1 mdpi.com |
| Intrinsic Sympathomimetic Activity | No wikipedia.orggeneesmiddeleninformatiebank.nlamomed.comdrugbank.comoup.com | No |
| Membrane-Stabilizing Activity | No wikipedia.orggeneesmiddeleninformatiebank.nlamomed.comdrugbank.comoup.com | Yes |
| Negative Inotropic Effect | Less pronounced nih.govoatext.commedchemexpress.comresearchgate.net | More pronounced |
| Pharmacochaperoning Activity | No wikipedia.orgresearchgate.net | Yes researchgate.net |
Receptor Binding Kinetics and Selectivity Profiling of Landiolol, 2r,4s
Quantitative Assessment of β1/β2 Adrenergic Receptor Selectivity
The defining characteristic of landiolol (B1674458) is its pronounced selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity is quantifiable through comparative binding affinity studies.
Comparative Affinity (Ki Values) for β1 and β2 Adrenergic Receptors Across Species
The affinity of a compound for a receptor is inversely related to its dissociation constant (Ki), where a lower Ki value indicates a higher binding affinity. Studies have consistently demonstrated landiolol's high affinity for β1-receptors and significantly lower affinity for β2-receptors across different species.
In studies using human recombinant receptors, the Ki value for landiolol at the β1-receptor was reported to be approximately 62 nM, while its Ki for the β2-receptor was 1890 nM. frontiersin.orggeneesmiddeleninformatiebank.nlnih.govdrugbank.com This substantial difference results in a β1/β2 selectivity ratio of about 255, indicating a 255-fold higher affinity for the β1-receptor. mdpi.comwikipedia.orgnih.gov In another study utilizing human embryonic kidney (HEK) 293 cell lines that expressed human receptor subtypes, landiolol showed a selectivity of 216-fold. drugbank.comnih.govresearchgate.net
This high degree of selectivity has also been observed in other species. In dog heart tissue, the Ki values for landiolol were 993 nM for β1-receptors and 12,416 nM for β2-receptors found in the lung. frontiersin.orgnih.govfrontiersin.org These findings underscore the consistent and high degree of β1-selectivity of landiolol.
Interactive Table: Comparative Affinity (Ki) of Landiolol for β1 and β2 Adrenergic Receptors
| Species | Receptor | Ki (nM) | β1/β2 Selectivity Ratio | Source(s) |
| Human | β1 | 62.1 | ~255 | geneesmiddeleninformatiebank.nldrugbank.com |
| Human | β2 | 1890 | geneesmiddeleninformatiebank.nldrugbank.com | |
| Dog | β1 | 993 | ~12.5 | frontiersin.orgnih.govfrontiersin.org |
| Dog | β2 | 12416 | frontiersin.orgnih.govfrontiersin.org |
Binding Profile to Non-Adrenergic Receptors
The clinical profile of a drug is also influenced by its interaction with other, non-target receptors. A highly selective drug will exhibit minimal binding to these "off-target" receptors.
Evaluation of Interactions with α1, α2, 5HT1, 5HT2, M1, and M2 Cholinergic Receptors
Landiolol is characterized by its high selectivity for β1-adrenergic receptors, with minimal reported interaction with other receptor systems. nih.gov While comprehensive quantitative binding data (Ki values) for landiolol against a full panel of non-adrenergic receptors such as α1, α2, 5HT1, 5HT2, and M1/M2 cholinergic receptors are not extensively detailed in publicly available literature, qualitative assessments consistently report a lack of significant affinity. For instance, studies note that landiolol has minimal action on alpha-adrenergic receptors. mdpi.comnih.gov Furthermore, it does not exhibit membrane-stabilizing activity or intrinsic sympathomimetic activity. geneesmiddeleninformatiebank.nlmedscape.com This focused binding profile, concentrated on the β1-receptor, is a key aspect of its pharmacological identity.
Stereospecificity in Receptor Binding
The three-dimensional structure of a drug molecule is critical for its interaction with a target receptor. For many beta-blockers, including landiolol, activity resides predominantly in a single stereoisomer.
Landiolol is a pure S-enantiomer. wikipedia.orgnih.gov Its full chemical name, [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate, specifies the (S)-configuration at the chiral carbon bearing the hydroxyl group in the side chain. wikipedia.orgdrugbank.com It is well-established in pharmacology that for beta-blockers, this (S)-enantiomer possesses significantly greater affinity and antagonistic activity at the β-adrenergic receptor compared to its (R)-enantiomer. nih.gov The reported S:R activity ratio for beta-blockers can range from 33 to 530. nih.gov The high cardioselectivity of landiolol is attributed to its S-configured hydroxyl and ester functions. mdpi.com The use of a single, active stereoisomer like Landiolol, (2R,4S)-, eliminates potential off-target effects or reduced efficacy that could arise from a racemic mixture.
Mechanisms of Receptor Selectivity Enhanced by Membrane Non-Interactivity
Beyond direct receptor-ligand binding affinity, the interaction of a drug with the cell membrane environment can also influence its selectivity and activity.
Interaction with Cardiolipin-Containing Mitochondrial Membranes and Associated Effects
Landiolol, (2R,4S)- is an ultra-short-acting, competitive antagonist that exhibits a high degree of selectivity for β1-adrenergic receptors. medchemexpress.commedpath.comdrugbank.com This selectivity is a defining characteristic of its pharmacodynamic profile. Landiolol's affinity for β1-adrenergic receptors is significantly greater than for β2-receptors, which translates to a targeted cardiac effect. drugbank.comnih.gov The β1/β2 selectivity ratio for landiolol has been reported to be as high as 255:1. nih.govpreprints.orgresearchgate.net This is considerably higher than that of other short-acting beta-blockers like esmolol (B25661), which has a reported selectivity ratio of 33:1. nih.govpreprints.org In contrast, non-selective beta-blockers such as propranolol (B1214883) have a much lower ratio. preprints.org
Research suggests that landiolol's high β1-selectivity is enhanced by its lack of interaction with membrane lipid rafts, which are associated with β2-adrenergic receptor activity. Unlike non-selective β-blockers that may fluidize these membrane microdomains, landiolol's non-interactivity prevents it from influencing β2-adrenergic receptor function through this mechanism, thereby preserving its high selectivity for the β1-receptor.
β1/β2 Adrenergic Receptor Selectivity Ratios
| Compound | β1/β2 Selectivity Ratio | Reference |
|---|---|---|
| Landiolol | 255:1 | nih.govpreprints.orgresearchgate.net |
| Esmolol | 33:1 | nih.govpreprints.org |
| Propranolol | 1.8:1 (approx. 0.68:1 inverted) | preprints.org |
Beyond its receptor-blocking activity, landiolol interacts directly with mitochondrial membranes, specifically those containing the phospholipid cardiolipin. Cardiolipin is a unique phospholipid predominantly located in the inner mitochondrial membrane, where it plays a critical role in mitochondrial structure and the function of the electron transport chain. nih.gov
Studies using biomimetic membranes have shown that landiolol interacts with cardiolipin-containing membranes, causing an increase in membrane fluidity. This effect is not unique to landiolol and is also observed with other beta-blockers, including propranolol, alprenolol, and esmolol. This interaction with mitochondrial membranes is independent of its β1-adrenergic receptor blockade and is associated with distinct cellular effects.
A primary consequence of this interaction is the inhibition of lipid peroxidation. This antioxidant effect is believed to contribute to cardioprotection through a mechanism separate from its primary beta-blocking function. Furthermore, landiolol has been shown to mitigate mitochondrial stress induced by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). medchemexpress.comnih.gov In cellular models, landiolol significantly inhibits the excessive mitochondrial oxygen consumption rate (OCR) and the production of reactive oxygen species (ROS) that are triggered by TNF-α. medchemexpress.commedchemexpress.com For instance, in HEK293 cells stimulated with TNF-α, landiolol treatment reduced the basal OCR from 123.9% (normalized to control) down to 94.8%. medchemexpress.com This moderation of mitochondrial hyperactivity helps protect cells from inflammation-induced damage. nih.gov
Effect of Landiolol on Mitochondrial Oxygen Consumption Rate (OCR) in TNF-α Stimulated HEK293 Cells
| Treatment Group | Basal OCR (% of Control) | Reference |
|---|---|---|
| TNF-α only | 123.9% ± 16.6% | medchemexpress.com |
| TNF-α + Landiolol (10 μM) | 94.8% ± 13.3% | medchemexpress.com |
Pre Clinical Pharmacokinetic Research in Animal Models of Landiolol, 2r,4s
Absorption and Systemic Exposure Profiles
Plasma Concentration-Time Course in Rodent and Canine Models
Preclinical studies in both rodent and canine models have been instrumental in characterizing the pharmacokinetic profile of landiolol (B1674458). Following intravenous administration in rats, the decline of landiolol in plasma exhibits a biphasic pattern. geneesmiddeleninformatiebank.nl The terminal elimination half-life of total radioactivity was found to be approximately 30 minutes in this species. geneesmiddeleninformatiebank.nl In dogs, the elimination of landiolol is even more rapid, with a terminal elimination half-life of 5 to 6 minutes. geneesmiddeleninformatiebank.nl This swift clearance is a hallmark of landiolol's ultra-short-acting nature. newdrugapprovals.org
The area under the plasma concentration-time curve (AUC) for landiolol demonstrated an approximately dose-proportional increase in both rats and dogs, indicating predictable exposure with increasing doses. geneesmiddeleninformatiebank.nl Notably, no significant gender-related differences in pharmacokinetics were observed in rat studies. geneesmiddeleninformatiebank.nl Furthermore, repeated dosing in rats for seven days did not lead to accumulation, with the AUC remaining similar to that of a single dose. geneesmiddeleninformatiebank.nl
In dogs, the presence of anesthesia was found to influence landiolol's plasma levels. During intravenous infusion, both plasma concentrations and the AUC of landiolol were higher under anesthesia. geneesmiddeleninformatiebank.nl This is likely attributable to reduced blood flow and, consequently, a decreased rate of hepatic metabolic clearance. geneesmiddeleninformatiebank.nl
Table 1: Comparative Elimination Half-Life of Landiolol in Animal Models
| Animal Model | Elimination Half-Life | Citation |
| Rats (total radioactivity) | ~30 minutes | geneesmiddeleninformatiebank.nl |
| Dogs | 5-6 minutes | geneesmiddeleninformatiebank.nl |
Distribution Characteristics
Volume of Distribution and Tissue Partitioning in Animal Systems
The distribution of landiolol throughout the body has been investigated in animal models, revealing a relatively low volume of distribution. In dogs, the volume of distribution at steady state (Vss) is approximately 0.4 L/kg, suggesting that the drug primarily resides within the plasma and extracellular fluids rather than extensively distributing into tissues. drugbank.comswissmedic.ch This is consistent with its hydrophilic nature.
Protein binding of landiolol is low across various species. In vitro studies have shown that landiolol's binding to plasma proteins is in the range of 2.7-5.3% in rats, 14.7-21.3% in dogs, and 1.5-7.0% in humans. geneesmiddeleninformatiebank.nl This low level of protein binding contributes to its rapid onset of action and clearance, as more of the drug is free and available to exert its pharmacological effects and undergo metabolism. bham.ac.uk In vivo protein binding in rats was slightly higher but remained low at 15.1-15.9%. geneesmiddeleninformatiebank.nl
Studies using radiolabeled landiolol in rats have provided further insights into its tissue distribution. Following intravenous administration, drug-related radioactivity was found to distribute to the brain, albeit at low levels. geneesmiddeleninformatiebank.nl The blood-to-plasma distribution ratio of radiolabeled material in rats was 0.5-0.6 for up to one hour after administration, indicating minimal distribution into red blood cells during this initial period. geneesmiddeleninformatiebank.nl
Transplacental Passage and Presence in Lactating Animal Milk
Animal studies have demonstrated that landiolol can cross the placental barrier. geneesmiddeleninformatiebank.nl Following administration to pregnant rats, significant levels of drug-related radioactivity were detected in the placenta for up to 4 hours. geneesmiddeleninformatiebank.nl However, the corresponding levels in the fetus were low. geneesmiddeleninformatiebank.nl
Landiolol and its metabolites are also excreted into the milk of lactating rats. geneesmiddeleninformatiebank.nlwarwick.ac.ukhres.ca This finding suggests the potential for exposure to the suckling offspring of mothers treated with landiolol. warwick.ac.uk
Metabolomic Profiling and Enzymatic Biotransformation
Identification of Metabolic Pathways and Key Enzymes (Pseudocholinesterases, Carboxylesterases)
The rapid elimination of landiolol is primarily due to its efficient metabolism in the plasma and liver. newdrugapprovals.orgwikipedia.org In vitro and in vivo data have consistently shown that landiolol is mainly metabolized through hydrolysis of its ester moiety by pseudocholinesterases and carboxylesterases. newdrugapprovals.orgdrugbank.comswissmedic.ch This enzymatic biotransformation begins almost immediately upon the drug's entry into the plasma. geneesmiddeleninformatiebank.nl
The hydrolysis of landiolol yields two main metabolites, designated M1 and M2. drugbank.comwikipedia.org The initial hydrolysis produces a ketal (the alcoholic component) and the carboxylic acid component, metabolite M1. newdrugapprovals.orgwikipedia.org The ketal is further broken down into glycerol (B35011) and acetone (B3395972). drugbank.comwikipedia.org Metabolite M1 subsequently undergoes beta-oxidation to form metabolite M2, a substituted benzoic acid. drugbank.comwikipedia.org
Importantly, landiolol and its metabolites M1 and M2 have not been found to inhibit the metabolic activity of various cytochrome P450 (CYP450) isoenzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4, in vitro. newdrugapprovals.orgswissmedic.chwikipedia.org Furthermore, repeated intravenous administration of landiolol to rats did not affect the cytochrome P450 content. newdrugapprovals.orgswissmedic.chwikipedia.org
Table 2: Key Enzymes and Metabolites in Landiolol Biotransformation
| Enzyme | Action | Metabolite(s) | Citation |
| Pseudocholinesterases, Carboxylesterases | Hydrolysis of ester moiety | M1 (carboxylic acid component), Ketal | newdrugapprovals.orgdrugbank.comswissmedic.ch |
| - | Beta-oxidation of M1 | M2 (substituted benzoic acid) | drugbank.comwikipedia.org |
Characterization of Metabolite Activity and Accumulation in Animal Models (e.g., M1)
Following administration in animal models, Landiolol, (2R,4S)- undergoes rapid hydrolysis by plasma and tissue esterases, leading to the formation of its primary metabolite, M1, which is subsequently metabolized to M2 through β-oxidation. geneesmiddeleninformatiebank.nl In rats, the conversion to M1 is swift, with M1 comprising the vast majority of total radioactivity in the blood shortly after injection. geneesmiddeleninformatiebank.nlresearchgate.netresearchgate.net Specifically, between 5 and 30 minutes after a bolus injection in rats, M1 accounted for 81.8% to 86.9% of the total radioactivity in the blood, while the parent compound, Landiolol, constituted only 1.6% to 2.1%. geneesmiddeleninformatiebank.nl
The pharmacological activity of these metabolites is significantly lower than that of Landiolol. The beta-1-adrenoreceptor blocking activity of both M1 and M2 is reported to be 1/200th or less than that of the parent compound, rendering their direct pharmacodynamic effects on beta-blockade largely negligible. warwick.ac.uk Some studies suggest the affinity of the M1 metabolite for β1-receptors is almost 40-fold lower than the active compound. researchgate.netresearchgate.net
While Landiolol has a very short terminal elimination half-life, its metabolites, M1 and M2, exhibit a longer persistence in circulation. In dogs, the terminal elimination half-life of Landiolol was approximately 5-6 minutes, whereas the half-lives for M1 and M2 were considerably longer, at 160-180 minutes and 90-150 minutes, respectively. geneesmiddeleninformatiebank.nl This difference in elimination kinetics suggests a potential for metabolite accumulation with prolonged or repeated administration, although the clinical significance is likely minimal given their low pharmacological activity. warwick.ac.ukhres.caswissmedic.ch
Accumulation of Landiolol and its metabolites has also been observed in the milk of lactating rats, indicating that these compounds can be transferred from mother to offspring. geneesmiddeleninformatiebank.nlwarwick.ac.ukaop-health.com
Table 1: Blood Radioactivity Composition in Rats (5-30 min post-injection)
| Compound | Percentage of Total Radioactivity |
|---|---|
| Landiolol | 1.6 - 2.1% |
| Metabolite M1 | 81.8 - 86.9% |
| Unknown (likely M2) | 11.5 - 16.1% |
Data derived from studies in rats following a bolus injection. geneesmiddeleninformatiebank.nl
Table 2: Terminal Elimination Half-life in Dogs
| Compound | Terminal Elimination Half-life (minutes) |
|---|---|
| Landiolol | 5 - 6 |
| Metabolite M1 | 160 - 180 |
| Metabolite M2 | 90 - 150 |
Data from single-dose administration studies in dogs. geneesmiddeleninformatiebank.nl
Excretion Pathways and Clearance Dynamics
The primary route of elimination for Landiolol, (2R,4S)- and its metabolites in preclinical animal models is through the kidneys via urine.
Renal and Biliary Elimination Patterns in Animal Species
Studies in both rats and dogs have demonstrated that the majority of the administered dose is excreted in the urine. In rats, following an intravenous bolus injection, approximately 85% of the total radioactivity was recovered in the urine, with about 15% found in the feces, indicating that biliary excretion plays a secondary role in this species. geneesmiddeleninformatiebank.nl
In dogs, the urinary excretion is also the predominant pathway. At least 80% of the administered dose, comprising Landiolol, M1, and M2, was excreted in the urine. geneesmiddeleninformatiebank.nl A more detailed analysis of the urine in dogs over a 24-hour period post-dosing revealed that 2.7% of the dose was excreted as unchanged Landiolol, 38.1% as metabolite M1, and 40.5% as metabolite M2, with a total urinary recovery of 81.3%. geneesmiddeleninformatiebank.nl
The clearance of Landiolol is rapid. In rats, the clearance of total radioactivity was reported to be between 419 and 558 ml/hr/kg. geneesmiddeleninformatiebank.nl In dogs, the elimination of Landiolol was also very rapid, with a clearance of 69-83 ml/min/kg. geneesmiddeleninformatiebank.nl
Table 3: Excretion of Landiolol and Metabolites in Animal Models
| Animal Species | Route of Excretion | Percentage of Administered Dose |
|---|---|---|
| Rat | Urine (Total Radioactivity) | ~85% |
| Feces (Total Radioactivity) | ~15% | |
| Dog | Urine (Landiolol + M1 + M2) | ≥80% |
Data from intravenous administration studies. geneesmiddeleninformatiebank.nl
Table 4: Composition of Excreted Compounds in Dog Urine (24 hours post-dose)
| Compound | Percentage of Administered Dose |
|---|---|
| Landiolol | 2.7% |
| Metabolite M1 | 38.1% |
| Metabolite M2 | 40.5% |
| Total Urinary Recovery | 81.3% |
Data from intravenous administration studies in dogs. geneesmiddeleninformatiebank.nl
Pre Clinical Pharmacodynamic Research and Biological System Effects of Landiolol, 2r,4s
Cardiovascular System Modulations in Animal Models
Evaluation of Chronotropic and Inotropic Effects in Isolated Organs and In Vivo
Landiolol (B1674458), an ultra-short-acting β1-adrenoceptor antagonist, demonstrates significant effects on heart rate (chronotropy) and the force of cardiac contraction (inotropy) in various animal models.
In isolated rabbit hearts, landiolol has been shown to possess a potent negative chronotropic effect, effectively reducing heart rate. nih.govnih.gov When compared to esmolol (B25661), another short-acting β1-blocker, landiolol exhibited a less pronounced negative inotropic effect, meaning it decreased the force of heart muscle contraction to a lesser extent. nih.govnih.gov Both landiolol and esmolol produced dose-dependent decreases in heart rate, left ventricular developed pressure (LVDP), the maximal rate of left ventricular force development (LVdP/dtmax), and myocardial oxygen consumption. nih.gov However, at higher concentrations, esmolol led to a more significant depression of LVDP and LVdP/dtmax compared to landiolol. nih.gov
Studies in rabbits have further highlighted that landiolol has a more potent negative chronotropic effect and less impact on blood pressure compared to esmolol. cfrjournal.com In vivo studies in dogs also demonstrated that landiolol dose-dependently inhibited tachycardia induced by either sympathetic nerve stimulation or the administration of the β1-agonist isoproterenol. geneesmiddeleninformatiebank.nl The pharmacodynamic half-life of landiolol's effect on isoproterenol-induced tachycardia in dogs was notably short, ranging from 11 to 18 minutes. geneesmiddeleninformatiebank.nl
Interestingly, some models suggest that at low concentrations, landiolol can enhance the inotropic response to catecholamines in the context of acute heart failure. fortuneonline.org This is theorized to be due to the reduction of negative cooperativity at occupied β1-adrenergic receptor dimers. fortuneonline.org
Interactive Data Table: Comparative Effects of Landiolol and Esmolol in Isolated Rabbit Hearts
| Parameter | Landiolol Effect | Esmolol Effect | Key Finding |
|---|---|---|---|
| Negative Chronotropy | Equipotent | Equipotent | Both drugs effectively lower heart rate to a similar degree. nih.gov |
| Negative Inotropy | Less Potent | More Potent | Landiolol has a weaker effect on reducing the force of cardiac contraction. nih.govnih.gov |
| LVDP & LVdP/dtmax | Less Depression | More Profound Depression | Esmolol causes a greater reduction in left ventricular pressure and force development at higher concentrations. nih.gov |
| Myocardial O2 Consumption | Dose-dependent decrease | Dose-dependent decrease | Both drugs reduce the heart's oxygen demand. nih.gov |
Impact on Cardiac Conduction and Refractory Periods
Landiolol influences the electrical activity of the heart by modulating conduction and refractory periods. As with other beta-blockers, landiolol is understood to slow the conduction of electrical impulses and increase the refractory period of the atrioventricular (AV) node. geneesmiddeleninformatiebank.nlresearchgate.nethpra.ie This action contributes to its antiarrhythmic effects by decreasing the spontaneous firing of ectopic pacemakers. geneesmiddeleninformatiebank.nlresearchgate.net In contrast to some other beta-blockers like esmolol, landiolol does not appear to block Na+, Ca2+, and K+ channels, which may contribute to its lesser effect on left ventricular function and blood pressure. researchgate.net
Organ-Protective Mechanisms in Disease Models
Cardioprotective Effects in Sepsis (e.g., Endothelin-1 (B181129) System Normalization, Microcirculation)
In animal models of sepsis, landiolol has demonstrated significant cardioprotective effects. One key mechanism appears to be the normalization of the cardiac endothelin-1 (ET-1) system. researchgate.netnih.gov ET-1 is a potent vasoconstrictor peptide implicated in the pathogenesis of sepsis and sepsis-induced organ dysfunction. researchgate.netnih.gov In septic rat models, landiolol treatment has been shown to normalize the upregulated cardiac ET-1 system. nih.gov This normalization of the vasoactive peptide expression is thought to be a key component of its cardioprotective action in septic rats, independent of alterations in circulatory inflammatory cytokine levels. nih.gov
Furthermore, landiolol has been observed to improve coronary microcirculation. In septic rats, it has been shown to block the sepsis-induced decrease in the expression of the vascular endothelial growth factor (VEGF) signaling system. researchgate.net There is also evidence suggesting that landiolol can improve microcirculation in general, which is often compromised during sepsis. nih.gov In septic female rats, landiolol reduced the expression of endothelin-1, a potent vasoconstrictor with pro-inflammatory properties. ucl.ac.uk
Pulmonary Protective Effects in Systemic Inflammation (e.g., Acute Lung Injury)
Landiolol has shown protective effects on the lungs in animal models of systemic inflammation and sepsis. In a rat model of lipopolysaccharide (LPS)-induced systemic inflammation, co-treatment with landiolol was associated with protection against acute lung injury (ALI). researchgate.netnih.gov This was evidenced by reduced histological lung damage and a lower lung wet-to-dry weight ratio, which is an indicator of pulmonary edema. researchgate.netnih.govmdpi.com
The protective mechanism in the lungs is also linked to the endothelin-1 system. In a rat model of early sepsis, landiolol was found to ameliorate ALI by suppressing the elevated levels of pulmonary ET-1. nii.ac.jp Treatment with landiolol in septic rats normalized the altered levels of pulmonary ET-1 and its ETA receptors. researchgate.net However, in one study, landiolol treatment did not affect the upregulated inflammatory mediators (TNF-α, IL-6) in lung tissues during sepsis. researchgate.netnii.ac.jp
Modulation of Inflammatory Biomarkers (e.g., HMGB-1, TNF-α, IL-6)
Landiolol has been shown to modulate key inflammatory biomarkers in preclinical sepsis models. A significant finding is its ability to reduce levels of High-Mobility Group Box 1 (HMGB-1), a critical mediator in the development of sepsis. researchgate.netnih.govpreprints.org In rat models of LPS-induced sepsis, landiolol treatment was associated with a significant reduction in serum and lung levels of HMGB-1. researchgate.netnih.gov This reduction in HMGB-1 is linked to the attenuation of acute lung injury and cardiac dysfunction. researchgate.netnih.gov
In addition to HMGB-1, landiolol has been observed to decrease circulating levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in rat endotoxin (B1171834) models. preprints.orgbmj.com Some studies have shown that landiolol treatment can normalize hepatic TNF-α levels in septic rats, contributing to the amelioration of liver injury. However, it is worth noting that some research indicates that landiolol's protective effects, particularly on the heart and lungs in sepsis, may occur independently of changes in plasma levels of TNF-α and IL-6. researchgate.netnih.gov One study found that while landiolol normalized the cardiac ET-1 system, it did not alter plasma TNF-α or IL-6 levels. researchgate.netnih.gov Similarly, in a model of ALI, landiolol's protective effects on the lung's ET-1 system were observed without a concurrent change in plasma or lung tissue levels of TNF-α and IL-6. researchgate.netnii.ac.jp
Interactive Data Table: Effect of Landiolol on Inflammatory Biomarkers in Sepsis Models
| Biomarker | Effect of Landiolol | Animal Model | Associated Protective Effect |
|---|---|---|---|
| HMGB-1 | Decreased serum and lung levels | Rat LPS-induced sepsis researchgate.netnih.gov | Attenuation of acute lung injury and cardiac dysfunction. researchgate.netnih.gov |
| TNF-α | Decreased circulating levels | Rat endotoxin model preprints.orgbmj.com | Anti-inflammatory effect. preprints.org |
| TNF-α | Normalized hepatic levels | Septic rat model | Amelioration of liver injury. |
| TNF-α | No change in plasma/lung levels | Septic rat model researchgate.netnih.govnii.ac.jp | Cardioprotection via ET-1 normalization, independent of these cytokines. nih.gov |
| IL-6 | Decreased circulating levels | Rat endotoxin model preprints.orgbmj.com | Anti-inflammatory effect. preprints.org |
| IL-6 | No change in plasma/lung levels | Septic rat model researchgate.netnih.govnii.ac.jp | Cardioprotection via ET-1 normalization, independent of these cytokines. nih.gov |
Non-Cardiac Physiological Effects in Animal Studies
Renal Sympathetic Nerve Activity Modulation
Preclinical research in animal models has explored the effects of landiolol on the sympathetic nervous system, specifically focusing on renal sympathetic nerve activity (RSNA). In a study utilizing a rabbit model, the comparative effects of landiolol and esmolol on cardiovascular and sympathetic parameters were investigated. scispace.com The administration of landiolol did not result in any significant changes to the baseline renal sympathetic nerve activity. scispace.comfrontiersin.org In contrast, the administration of esmolol was associated with a dose-dependent increase in RSNA. scispace.comfrontiersin.org This divergence in effect is suggested to be linked to their differing impacts on blood pressure; landiolol demonstrated significantly less effect on blood pressure compared to esmolol. scispace.com The increase in RSNA observed with esmolol is thought to be a reflex sympathetic activation in response to the compound's more pronounced hypotensive effects, a reflex not triggered by landiolol due to its limited impact on blood pressure. frontiersin.org
| Animal Model | Compound | Effect on Renal Sympathetic Nerve Activity (RSNA) | Associated Blood Pressure Effect |
| Rabbit | Landiolol | No significant change | Less effect on blood pressure |
| Rabbit | Esmolol | Dose-dependent increase | Dose-dependent decrease |
Investigations into Anesthetic-Sparing Properties
The potential for landiolol to reduce the required concentration of general anesthetics—an anesthetic-sparing effect—has been a subject of preclinical investigation, yielding specific outcomes in animal models. A key measure of anesthetic potency is the Minimum Alveolar Concentration (MAC), defined as the concentration of an inhaled anesthetic required to prevent movement in response to a noxious stimulus in 50% of subjects.
| Animal Model | Anesthetic | Compound | Effect on Minimum Alveolar Concentration (MAC) |
| Swine | Isoflurane | Landiolol | No alteration |
Effects on Smooth Muscle Physiology (e.g., Tracheal Contraction via Rho-kinase Pathway)
Investigations into the effects of landiolol on smooth muscle have revealed a distinct mechanism of action on tracheal tissue at high concentrations. A study using isolated tracheal ring segments from male Wistar rats was conducted to understand a preliminary observation of gradually progressing contraction caused by high doses of landiolol. nih.gov
The research confirmed that high concentrations of landiolol (700 μM) induced a significant contraction of the tracheal smooth muscle. nih.gov The study sought to elucidate the signaling pathway responsible for this effect. The landiolol-induced contraction was completely inhibited by the administration of fasudil, a known Rho-kinase inhibitor. nih.gov Conversely, the contraction was not inhibited by antagonists of other common pathways, such as 4-diphenylacetoxy-N-methyl-piperidine methobromide (4-DAMP) for muscarinic M3 receptors, ketanserin (B1673593) for serotonin (B10506) receptors, or nicardipine (B1678738) for L-type Ca²⁺ channels. nih.gov Furthermore, the study found that landiolol did not stimulate the production of inositol (B14025) monophosphate (IP₁), indicating the phosphatidylinositol (PI) response was not involved. nih.gov These findings collectively suggest that at high concentrations, landiolol causes airway smooth muscle contraction specifically through the activation of the Rho-kinase pathway. nih.govresearcher.life
| Tissue Source | Compound | Observation | Proposed Mechanism |
| Rat Trachea | Landiolol (high concentration) | Induces smooth muscle contraction | Activation of Rho-kinase pathway |
| Rat Trachea | Fasudil (Rho-kinase inhibitor) | Completely inhibited landiolol-induced contraction | Blockade of Rho-kinase pathway |
Analgesic Properties and Mechanisms
Preclinical studies have provided evidence that landiolol possesses intrinsic antinociceptive (analgesic) properties, particularly when administered directly to the central nervous system. frontiersin.orgnih.gov Research using a rat formalin model, a standard method for inducing inflammatory pain, investigated the effects of intrathecally administered landiolol. nih.gov
The results of this study demonstrated that intrathecal landiolol administration successfully inhibited pain-related behaviors in the rats. nih.gov To explore the underlying neural mechanism, the expression of c-fos mRNA, a marker for neuronal activation often induced by pain, was measured in the spinal cord. The increase in c-fos mRNA expression on the side of the formalin injection was significantly less pronounced in the rats that received landiolol compared to the saline-treated control group. nih.gov This suggests that landiolol exerts an analgesic effect by modulating nociceptive signaling at the spinal level. nih.gov While the precise mechanism requires further investigation, one proposed pathway involves the inhibition of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are known to increase the transmission of pain signals. frontiersin.org It is noteworthy that while landiolol exhibits its own antinociceptive effects, one study in swine found that it does not alter the separate antinociceptive effect of the anesthetic isoflurane. nih.gov
| Animal Model | Pain Model | Compound Administration | Key Findings |
| Rat | Formalin Injection | Intrathecal Landiolol | Inhibited pain-related behavior |
| Rat | Formalin Injection | Intrathecal Landiolol | Reduced c-fos mRNA expression in the spinal cord |
Advanced Analytical and Characterization Techniques Applied to Landiolol, 2r,4s
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular architecture of Landiolol (B1674458), (2R,4S)-, providing critical information about its functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in the Landiolol molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of chemical bonds can be detected. docbrown.info
In the analysis of a synthetic intermediate of Landiolol, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate, Fourier Transform Infrared (FT-IR) spectroscopy reveals key absorption bands. newdrugapprovals.org The presence of a hydroxyl (-OH) group is indicated by a broad peak around 3456 cm⁻¹. The ester carbonyl (C=O) stretch is observed at 1733 cm⁻¹, while aromatic C=C stretching vibrations appear at 1612 and 1512 cm⁻¹. The C-O stretching of the ether and ester groups are found in the region of 1241-1041 cm⁻¹. newdrugapprovals.org
Table 1: Key IR Absorption Bands for a Landiolol Intermediate newdrugapprovals.org
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3456 | O-H Stretch (Alcohol) |
| 2987, 2936 | C-H Stretch (Aliphatic) |
| 1733 | C=O Stretch (Ester) |
| 1612, 1512 | C=C Stretch (Aromatic) |
| 1372 | C-H Bend (Methyl) |
| 1241, 1154, 1041 | C-O Stretch (Ether, Ester) |
| 828, 741, 720 | C-H Bend (Aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Landiolol, confirming the connectivity and stereochemistry of the molecule. mdpi.com Both ¹H and ¹³C NMR are crucial for the unambiguous structural assignment.
¹H NMR analysis of a Landiolol intermediate shows distinct signals corresponding to the different types of protons in the molecule. For instance, the methyl protons of the 2,2-dimethyl-1,3-dioxolane (B146691) ring appear as singlets around 1.37 and 1.43 ppm. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically present as a characteristic AA'XX' system. newdrugapprovals.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In a synthetic intermediate, the carbonyl carbon of the ester group resonates around 172.6 ppm. The carbons of the aromatic ring and the various aliphatic carbons of the side chains and the dioxolane ring appear at their characteristic chemical shifts. newdrugapprovals.org
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for a Landiolol Intermediate newdrugapprovals.org
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| 1.36 (s, 3H) | CH₃ | 25.3 | CH₃ |
| 1.42 (s, 3H) | CH₃ | 26.6 | CH₃ |
| 2.63 (t, 2H) | CH₂-Ar | 29.9 | CH₂ |
| 2.75-2.93 (m, 8H) | CH₂-CO, CH-CH₂-NH, etc. | 35.8 | CH₂ |
| 3.35 (m, 6H) | Morpholine (B109124) CH₂-N | 45.9 | CH₂-Cl |
| 3.65 (m, 4H) | Morpholine CH₂-O | 64.6 | CH₂ |
| 6.83, 7.11 (d, 4H) | Aromatic CH | 114.5, 129.3 | Aromatic CH |
| 172.6 | C=O (Ester) |
Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight of Landiolol and for analyzing its fragmentation patterns, which further corroborates its structure. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The molecular weight of Landiolol hydrochloride is 546.05 g/mol , corresponding to the molecular formula C₂₅H₃₉N₃O₈·HCl. fda.gov The mass of the free base is 509.59 g/mol (C₂₅H₃₉N₃O₈). fda.gov Mass spectrometric analysis would confirm this molecular weight. Fragmentation analysis can help to identify different parts of the molecule, such as the morpholine carboxamide side chain and the substituted phenylpropanoate core.
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic methods are essential for separating Landiolol from its impurities and for its quantitative determination in various samples.
Ultra-Performance Liquid Chromatography (UPLC) in Synthetic Intermediate and Product Monitoring
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique widely used to monitor the progress of the synthesis of Landiolol and its intermediates. google.comgoogle.com Its high efficiency and sensitivity allow for the detection of even minor impurities.
In the enantioselective synthesis of Landiolol, UPLC is employed to monitor the reaction progress. google.comgoogle.com A common method utilizes a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile gradient containing a small amount of formic acid. google.comnewdrugapprovals.orggoogle.com This method is effective in separating the starting materials, intermediates, and the final product, ensuring the reaction has gone to completion and allowing for the assessment of the product's purity. google.comgoogle.com The reaction converting (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate to Landiolol is monitored by UPLC to ensure the complete consumption of the starting material. google.com
In Silico Modeling for Toxicological Predictions (e.g., Genotoxicity, Mutagenicity)
In silico (computational) models are increasingly used in toxicology to predict the potential adverse effects of chemical compounds, including genotoxicity and mutagenicity. nih.govnih.govresearchgate.net These methods utilize (Quantitative) Structure-Activity Relationships, or (Q)SAR, to correlate chemical structures with toxicological endpoints. nih.govyoutube.com
For pharmaceutical compounds like Landiolol, in silico models can be used as an early screening tool to identify any potential structural alerts that might be associated with genotoxicity. researchgate.netyoutube.com These models are built upon large datasets of known genotoxic and non-genotoxic compounds and employ various machine learning algorithms to make predictions. researchgate.net While specific in silico toxicity prediction data for Landiolol, (2R,4S)- is not publicly available, such analyses are a standard part of modern drug development to ensure safety. nih.govscience.gov
Chemical Stability and Degradation Pathways of Landiolol, 2r,4s
Factors Influencing Degradation in Biological and Chemical Environments
The stability of Landiolol (B1674458), (2R,4S)-, is sensitive to its chemical environment, particularly pH and temperature. In aqueous solutions, the degradation of landiolol hydrochloride is influenced by two primary pathways: hydrolysis and racemization.
Effect of pH: Landiolol exhibits its greatest stability in a slightly acidic to neutral pH range. Studies show that both strongly acidic and alkaline conditions accelerate its degradation. A study investigating the stability of Landiolol in aqueous solutions at 70°C demonstrated significant degradation at pH values of 3.0 and 8.0, with the least degradation occurring between pH 5.5 and 6.5. google.com This suggests that maintaining an appropriate pH is crucial for the stability of Landiolol solutions. For instance, mixing landiolol hydrochloride with other acidic drug solutions can lead to its degradation. hpra.ie
Table 3: Influence of pH on Landiolol Degradation at 70°C
| pH Value | Relative Stability | Source(s) |
|---|---|---|
| 3.0 | Low | google.com |
| 4.0 | Moderate | google.com |
| 5.0 | Moderate-High | google.com |
| 5.5 | High | google.com |
| 6.0 | High | google.com |
| 6.5 | High | google.com |
| 7.0 | Moderate-High | google.com |
| 8.0 | Low | google.com |
Note: This table is a qualitative representation based on graphical data presented in the source. google.com
Effect of Temperature: As with most chemical reactions, increased temperature accelerates the degradation of Landiolol. The stability studies are often conducted at elevated temperatures (e.g., 70°C) to expedite degradation for analytical purposes. google.com For pharmaceutical preparations, storage at controlled, lower temperatures is recommended to ensure stability.
Chemical Interactions: The stability of Landiolol can be affected by co-administered drugs. As mentioned, competitive substrates for esterases, like suxamethonium, can slow its metabolic degradation. hpra.ie Conversely, mixing with acidic solutions can enhance its chemical degradation. hpra.ie
Emerging Research Avenues for Landiolol, 2r,4s
Elucidation of Non-β-Adrenergic Receptor Mediated Cardioprotective Mechanisms
While the primary cardioprotective effects of landiolol (B1674458) are attributed to its potent β1-blockade, research has begun to uncover mechanisms that are independent of this receptor interaction. These non-receptor-mediated actions present a compelling field of study, as they may be shared among its different stereoisomers, including the (2R,4S)- form.
One significant area of investigation is landiolol's interaction with cellular membranes. A study using biomimetic membranes revealed that landiolol can fluidize mitochondria-mimetic membranes. nih.gov This action is independent of β1-adrenergic receptor blocking and is proposed as a source of its antioxidant cardioprotection, a feature it shares with both selective and non-selective β-blockers. nih.gov This suggests a direct physicochemical interaction with the lipid bilayer of mitochondria, which could influence cellular function beyond receptor signaling.
Further research into the ischemic-reperfused heart has shown that landiolol treatment suppresses the increase in phospholamban phosphorylation at the Ser(16) residue. nih.gov This action helps in preserving the function of the sarcoplasmic reticulum (SR), which is crucial for calcium handling in cardiomyocytes. nih.gov This effect on SR function, coupled with a reduction in lipid peroxidation, points towards a direct anti-ischemic effect that may not be solely dependent on heart rate reduction via β-blockade. nih.gov Notably, landiolol does not appear to possess direct sodium or calcium antagonistic properties, distinguishing its mechanism from other cardiovascular drugs. wikipedia.org
Further Investigation of Anti-inflammatory and Antioxidant Properties
Beyond its hemodynamic effects, landiolol exhibits significant anti-inflammatory and antioxidant properties that are a growing focus of research. These pleiotropic effects contribute to its cardioprotective profile and suggest wider therapeutic potential.
Anti-inflammatory Effects: Clinical and preclinical studies have demonstrated that landiolol can modulate inflammatory responses. In patients undergoing cardiac surgery, administration of landiolol has been associated with significantly lower levels of inflammatory markers such as C-reactive protein (CRP), troponin-I, and human heart fatty acid-binding protein. preprints.orgnih.govnih.gov In a rat model of sepsis, landiolol treatment was shown to decrease serum levels of high mobility group box-1 protein (HMGB-1), a critical mediator of systemic inflammation, as well as pro-inflammatory cytokines like TNF-α and IL-6. preprints.orgnih.gov This suggests a systemic immunomodulatory effect that could be beneficial in conditions characterized by overwhelming inflammation, such as sepsis. nih.gov
Antioxidant Effects: The antioxidant capacity of landiolol is another key area of non-receptor-mediated activity. Studies have shown that landiolol provides protective antioxidant properties, superior to those of esmolol (B25661) and non-selective beta-blockers. researchgate.net In isolated hearts subjected to ischemia-reperfusion, landiolol treatment was found to decrease tissue levels of malondialdehyde, a marker of lipid peroxidation. nih.gov The mechanism for this is believed to be linked to its ability to fluidize mitochondrial membranes, which can inhibit membrane lipid peroxidation. nih.gov This direct antioxidant action helps protect cardiac cells from oxidative stress, a major contributor to injury during ischemia and reperfusion. nih.govnih.gov
Table 1: Summary of Investigated Anti-inflammatory and Antioxidant Effects of Landiolol
| Effect Type | Finding | Investigated Marker(s) | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Reduction in systemic inflammatory response | High mobility group box-1 (HMGB-1), TNF-α, IL-6 | preprints.orgnih.gov |
| Attenuation of postoperative inflammation | hs-CRP, Pentraxin-3 | nih.govnih.gov | |
| Antioxidant | Reduction of lipid peroxidation | Malondialdehyde | nih.gov |
| Inhibition of membrane lipid peroxidation | Peroxynitrite-induced peroxidation | nih.gov | |
| Prevention of ischemic injury | Troponin-I, Human heart fatty acid-binding protein | preprints.orgnih.gov |
Exploration of Novel Pre-clinical Therapeutic Applications (e.g., Beyond Cardiovascular)
The unique properties of landiolol, particularly its ultra-short action and multiple mechanisms of effect, have prompted exploration into novel therapeutic areas beyond its primary use for tachyarrhythmias.
A significant emerging application is in the management of sepsis. In septic states, landiolol has been used to control heart rate while also exerting beneficial anti-inflammatory effects by reducing key inflammatory mediators. nih.govhres.ca This dual action makes it a promising agent for managing the complex pathophysiology of septic shock. preprints.org
Another area of interest stems from landiolol's classification as a "soft drug," a concept rooted in retrometabolic drug design. Soft drugs are designed to be active locally but are rapidly metabolized into inactive forms in the bloodstream, minimizing systemic side effects. Landiolol's rapid hydrolysis by esterases in the plasma and liver to an inactive metabolite is a classic example of this design. wikipedia.org This principle is being explored for developing new drugs in various fields, including dermatology and ophthalmology, where localized action with minimal systemic exposure is highly desirable.
Furthermore, landiolol has been used in animal models to establish cardioplegic arrest during cardiopulmonary bypass research, providing a reliable method for simulating clinical cardiac surgery to study organ injury and test protective interventions. researchgate.net
Methodological Advancements in Stereoisomer-Specific Analysis and Synthesis
As the (2R,4S)-isomer of landiolol is considered a pharmaceutical impurity, significant methodological advancements have focused on its specific analysis and on synthetic pathways that minimize its formation.
Stereoisomer-Specific Analysis: The accurate quantification of the (2R,4S)-isomer and other optical isomers is crucial for quality control of landiolol hydrochloride. guidechem.com High-performance liquid chromatography (HPLC) is the primary analytical technique employed. To achieve separation of the stereoisomers, which have identical physical properties outside of their interaction with polarized light, chiral stationary phases (CSPs) are required. google.comresearchgate.net
Methods have been developed using HPLC with CSPs such as cellulose (B213188) tris(4-methylbenzoate) coated on silica (B1680970) gel. google.com These chiral columns allow for the resolution and quantification of the different landiolol isomers, with reported separation degrees between the main isomer and its impurities reaching values that conform to pharmacopoeial standards. google.com Another approach involves derivatization with chiral derivatization reagents (CDRs) to form diastereomers, which can then be separated on standard achiral columns. nih.gov
Stereoisomer-Specific Synthesis: To ensure the production of landiolol with high enantiomeric purity, sophisticated synthetic strategies are employed. These methods are designed to selectively produce the desired (S,S)-isomer while controlling the formation of diastereomers like the (2R,4S)- form.
One prominent strategy is the enantioselective synthesis involving a kinetic resolution step. google.com This process often starts with reacting (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a racemic epoxide in the presence of a chiral catalyst. google.com This allows for the selective reaction of one epoxide enantiomer, leading to the formation of a key intermediate, such as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate, with high stereochemical purity. google.comchemicalbook.com This intermediate is then reacted with the amine side chain to yield the final (S,S)-landiolol product, thereby avoiding the generation of significant amounts of the (2R,4S) and other undesired isomers. google.com
Table 2: Methodologies for Stereoisomer-Specific Control of Landiolol
| Methodology | Technique/Approach | Purpose | Reference(s) |
|---|---|---|---|
| Analysis | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of stereoisomers | google.com |
| Chiral Stationary Phase (e.g., cellulose-based) | To resolve enantiomers and diastereomers | google.comguidechem.com | |
| Chiral Derivatization Reagents (CDRs) | To form diastereomers for separation on achiral columns | nih.gov | |
| Synthesis | Enantioselective Synthesis | To produce the desired (S,S)-isomer with high purity | google.com |
| Kinetic Resolution of Epoxides | To create a chirally pure intermediate | google.comsynthesiswithcatalysts.com | |
| Use of Chiral Catalysts (e.g., Salen complexes) | To drive the stereoselectivity of key reaction steps | synthesiswithcatalysts.comnewdrugapprovals.org |
Q & A
Q. What is the pharmacological mechanism of landiolol, and how does its β1-selectivity influence experimental design in cardiac studies?
Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker. Its mechanism involves competitive inhibition of catecholamine binding to β1 receptors, reducing heart rate (HR) without significant β2-mediated vasodilation. This selectivity is critical in experimental designs targeting tachycardia management, particularly in perioperative or critical care settings where hemodynamic stability is paramount. Researchers should prioritize dose-titration protocols (e.g., 0.01–0.06 mg/kg/min) to avoid hypotension, leveraging its short half-life (<4 minutes) for rapid adjustments .
Q. What are the standard dosing protocols for landiolol in atrial fibrillation (AF) management, and how do they vary across patient subgroups?
Typical dosing ranges from 0.01 to 0.125 mg/kg/min, adjusted based on HR response and renal/hepatic function. For example, in post-cardiac surgery patients, a meta-analysis supports initiating at 0.01 mg/kg/min, escalating every 15 minutes to a maximum of 0.06 mg/kg/min, with efficacy defined as HR reduction ≥20% within 2 hours . Subgroup analyses suggest lower initial doses (0.005 mg/kg/min) in severe renal impairment (eGFR <30 mL/min/1.73 m²) to mitigate hypotension risks .
Advanced Research Questions
Q. How should researchers address contradictions in efficacy data between landiolol and comparator agents (e.g., digoxin, esmolol) in heterogeneous ICU populations?
Contradictions often arise from variations in patient characteristics (e.g., septic shock, renal dysfunction) or study design. For example, in septic shock, landiolol’s β1-selectivity may preserve cardiac output better than esmolol, as shown in propensity score-matched studies where landiolol reduced ICU mortality (15% vs. 28%, p=0.003) without increasing vasopressor demand . Researchers should stratify analyses by comorbidities (e.g., renal function, NYHA class) and use intention-to-treat (ITT) principles to minimize selection bias .
Q. What methodological considerations are critical when designing subgroup analyses to evaluate landiolol’s safety in patients with renal dysfunction?
Key steps include:
- Predefining subgroups : Use eGFR thresholds (e.g., ≥60 vs. <60 mL/min/1.73 m²) and adjust for confounders like baseline SBP.
- Outcome metrics : Focus on adverse events (e.g., hypotension incidence) and time-to-HR control. In a randomized trial, landiolol achieved faster HR reduction than digoxin (median 30 vs. 90 minutes) in severe renal impairment, with lower adverse event rates (12% vs. 28%, p<0.05) .
- Statistical rigor : Apply Bonferroni corrections for multiple comparisons and report 95% CIs for odds ratios .
Q. How can researchers optimize study protocols to assess landiolol’s hemodynamic effects in septic shock with concurrent vasopressor use?
The STRESS-L trial protocol recommends:
- Inclusion criteria : Tachycardia (HR >100 bpm) despite >24 hours of vasopressor support.
- Dose escalation : Start at 0.01 mg/kg/min, titrate every 30 minutes to a maximum of 0.08 mg/kg/min.
- Safety monitoring : Track mean arterial pressure (MAP) and lactate levels hourly. Interim analyses showed no significant MAP decline, supporting its safety in septic shock .
Q. What strategies mitigate bias in systematic reviews evaluating landiolol’s cardioversion efficacy in critical care?
Levy et al. (2024) emphasize:
- Risk-of-bias tools : Use ROBIN-E for observational studies, assessing domains like missing data and selective outcome reporting.
- Subgroup stratification : Separate surgical vs. non-surgical ICU cohorts, as surgical patients exhibit higher cardioversion rates (65% vs. 42%, p=0.02) .
- Sensitivity analyses : Exclude studies with >20% crossover between treatment arms to reduce contamination bias .
Methodological Frameworks
How can the PICO framework refine research questions on landiolol’s comparative effectiveness?
Example:
- Population : Post-cardiac surgery patients with new-onset AF.
- Intervention : Landiolol infusion (0.01–0.06 mg/kg/min).
- Comparison : Amiodarone bolus + infusion.
- Outcome : Time-to-sinus rhythm conversion (primary), vasopressor requirements (secondary). This structure ensures clarity and aligns with FINER criteria (Feasible, Novel, Ethical) .
Q. What statistical approaches resolve conflicting findings in meta-analyses of landiolol’s perioperative use?
- Random-effects models : Account for heterogeneity (I² >50%) in POAF incidence across studies.
- Meta-regression : Explore covariates like dosing duration (e.g., studies with >48-hour infusions show 40% lower POAF risk, OR 0.60, 95% CI 0.45–0.80) .
- Publication bias tests : Funnel plots and Egger’s regression to detect small-study effects .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
